molecular formula C11H10N2O2 B1268227 1-Hydroxy-2-naphthohydrazide CAS No. 7732-44-7

1-Hydroxy-2-naphthohydrazide

Cat. No. B1268227
CAS RN: 7732-44-7
M. Wt: 202.21 g/mol
InChI Key: VNMGHGFBIFFSSU-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of naphthoquinone derivatives, including compounds similar to "1-Hydroxy-2-naphthohydrazide," often involves starting from precursors like Lawsone (2-hydroxy-1,4-naphthoquinone). Lawsone serves as a crucial precursor for producing a diverse range of biologically active molecules, showcasing intriguing properties across scientific applications. Recent advancements in the synthesis of different scaffolds starting from Lawsone highlight the versatility of naphthoquinones in chemical synthesis, offering a foundation for the creation of compounds like "1-Hydroxy-2-naphthohydrazide" (Sagar et al., 2023).

Molecular Structure Analysis The molecular structure of "1-Hydroxy-2-naphthohydrazide" would be expected to exhibit features common to naphthoquinone derivatives. These compounds are known for their π-deficient large conjugated planar structure, enabling interactions with biological molecules through noncovalent bonds. Naphthalimide derivatives, for example, readily interact with DNAs, enzymes, and receptors, showing potential in medicinal applications due to this structural characteristic (Gong et al., 2016).

Chemical Reactions and Properties Naphthoquinones, including derivatives like "1-Hydroxy-2-naphthohydrazide," participate in a variety of chemical reactions, owing to their redox properties. These compounds are involved in biological oxidative processes, where their molecular structures allow for electron reduction and interaction with molecular oxygen, generating free radicals. This redox cycle is a critical aspect of their biological activity and chemical behavior (Pinto & Castro, 2009).

Physical Properties Analysis The physical properties of naphthoquinone derivatives are influenced by their molecular structure. For example, the solubility, crystal morphology, and electronic properties of naphthalene diimides, a related group, demonstrate how molecular structure affects physical characteristics. The solubility and self-assembly behavior of these compounds are of particular interest for applications in organic electronics, highlighting the importance of molecular design in determining physical properties (Chlebosz et al., 2023).

Chemical Properties Analysis The chemical properties of "1-Hydroxy-2-naphthohydrazide" would likely reflect those of its naphthoquinone and hydrazide components, characterized by their ability to undergo various chemical reactions. Naphthoquinones are known for their potent biological activities, influenced by their redox characteristics and the ability to be modified chemically to enhance their bioactivity. The synthesis and functionalization of naphthalene derivatives have been extensively reviewed, underscoring the diversity of reactions and potential applications of these compounds (Maheshwari & Hussain, 2023).

Scientific Research Applications

Chemosensors

1-Hydroxy-2-naphthohydrazide has been used in the development of chemosensors . Specifically, it has been used to create chemosensors IF-1 and IF-2, which have shown selective sensing of CN− ions . The chemosensory potential is attributed to the deprotonation of the labile Schiff base center by CN− ions, resulting in a color change from colorless to yellow . The binding constant value of IF-2 with CN− ions is 4.77 × 10^4 M^−1 with a low detection limit (8.2 μM) .

Anti-Tumor Research

1-Hydroxy-2-naphthohydrazide has been studied for its anti-tumor properties . It is believed to exert its therapeutic effects by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis.

Anti-Inflammatory Research

This compound has also been investigated for its anti-inflammatory properties . It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In one study, a novel naphthol derivative, Methyl-1-hydroxy-2-naphthoate, was found to inhibit the lipopolysaccharide-induced inflammatory response in murine macrophages via suppression of NF-κB and MAPKs signaling pathways activation .

Anti-Microbial Research

1-Hydroxy-2-naphthohydrazide has shown potential in antimicrobial research . It has been shown to possess antimicrobial properties, including antibacterial, antitubercular, and antifungal activities .

Synthesis of Hydrazone Derivatives

1-Hydroxy-2-naphthohydrazide has been used in the synthesis of hydrazone derivatives . These derivatives are achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . The preparation of these hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .

Development of Therapeutic Agents

N-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide, a chemical compound that is a hydrazone derivative of 1-hydroxy-2-naphthoic acid, has been studied for its potential use as a therapeutic agent. This compound has gained significant attention in the field of scientific research due to its unique properties.

Reaction Monitoring

1-Hydroxy-2-naphthohydrazide has been used in reaction monitoring using a chemometric approach . This involves the synthesis of hydrazones, quinazolines, and Schiff bases . The reaction profiles and reaction times are followed by ex situ powder X-ray diffraction and IR-ATR methods . The chemometric analysis of these data using principal component analysis provides an insight into the reaction profiles and reaction times .

Future Directions

The selective response of the chemosensors synthesized from 1-Hydroxy-2-naphthohydrazide to CN− ions suggests potential applications in making test strips for the detection of CN− ions .

properties

IUPAC Name

1-hydroxynaphthalene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-13-11(15)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,14H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMGHGFBIFFSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324958
Record name 1-hydroxy-2-naphthohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2-naphthohydrazide

CAS RN

7732-44-7
Record name 7732-44-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-2-naphthohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Chaaban, M El Sayeda, HA Abd El Razik… - European Journal of …, 2014 - Elsevier
… 1-Hydroxy-2-naphthohydrazide 1 was reacted with various aromatic aldehydes to yield the corresponding N'-substituted benzylidene-1-hydroxy-2-naphthohydrazides 2a–e which were …
Number of citations: 22 www.sciencedirect.com
H Maniak, M Talma, M Giurg - International Journal of Molecular Sciences, 2021 - mdpi.com
Laccase from pathogenic fungi participates in both the delignification and neutralization of phytoantibiotics. Furthermore, it interferes with the hormone signaling in plants and catalyzes …
Number of citations: 11 www.mdpi.com
MNAM Taib, NS Hasmaruddin, NAM Ali, H Osman… - 2022 - researchsquare.com
A series of new 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives (5a-j and 6a-j) have been designed and synthesized in four-steps. sixteen compounds among the twenty compounds …
Number of citations: 3 www.researchsquare.com

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